1-(4-fluorophenyl)-3,6-dimethyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-FLUOROPHENYL)-3,6-DIMETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dimethyl group, and a phenylethyl group attached to a pyrazolopyridine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(4-FLUOROPHENYL)-3,6-DIMETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazolopyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative.
Introduction of the fluorophenyl group: This step typically involves a nucleophilic substitution reaction using a fluorobenzene derivative.
Attachment of the dimethyl group: This can be accomplished through alkylation reactions using dimethyl sulfate or similar reagents.
Incorporation of the phenylethyl group: This step often involves a Friedel-Crafts alkylation reaction using a phenylethyl halide.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(4-FLUOROPHENYL)-3,6-DIMETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles like amines or thiols.
Scientific Research Applications
1-(4-FLUOROPHENYL)-3,6-DIMETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-3,6-DIMETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-(4-FLUOROPHENYL)-3,6-DIMETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
4-(1-phenylethyl)pyridine: This compound shares a similar pyridine core but lacks the pyrazole ring and the fluorophenyl group.
4-(4-fluorophenyl)pyridine: This compound contains the fluorophenyl group but lacks the pyrazole ring and the phenylethyl group.
The uniqueness of 1-(4-FLUOROPHENYL)-3,6-DIMETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21FN4O |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3,6-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H21FN4O/c1-14-13-20(23(29)26-15(2)17-7-5-4-6-8-17)21-16(3)27-28(22(21)25-14)19-11-9-18(24)10-12-19/h4-13,15H,1-3H3,(H,26,29) |
InChI Key |
PWXWBKPAUHCDQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)NC(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.